

# Evaluating the Long-Term Efficacy of TES-991 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TES-991  |           |
| Cat. No.:            | B2989993 | Get Quote |

This guide provides a comprehensive comparison of the long-term efficacy of **TES-991**, a novel inhibitor of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD), with other prominent NAD+ boosting strategies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating NAD+ metabolism. The information presented herein is based on available preclinical and clinical data.

## Mechanism of Action: A Novel Approach to NAD+ Enhancement

**TES-991** represents a distinct strategy for increasing intracellular NAD+ levels by targeting the de novo synthesis pathway. Unlike precursor supplementation, **TES-991** inhibits ACMSD, an enzyme that diverts a key tryptophan metabolite away from NAD+ production.[1][2] By blocking this enzyme, **TES-991** redirects the metabolic flux towards quinolinic acid, a direct precursor to NAD+.[3][4] This mechanism enhances the body's own ability to synthesize NAD+ from tryptophan.

In contrast, popular NAD+ boosting alternatives like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) act as direct precursors in the NAD+ salvage pathway.[5] These molecules are utilized by enzymes such as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) and Nicotinamide Riboside Kinases (NRKs) to generate NAD+.[6]





Click to download full resolution via product page

Figure 1: Signaling Pathways of NAD+ Synthesis and TES-991 Action.

#### **Comparative Long-Term Efficacy Data**

The following table summarizes the available long-term efficacy data for **TES-991** and its alternatives. It is important to note that the data for **TES-991** is currently limited to preclinical studies, while NMN and NR have been investigated in both animal models and human clinical trials.



| Parameter                 | TES-991<br>(Preclinical)                                                                                                                                                                                                                 | Nicotinamide<br>Mononucleotide<br>(NMN)                                                                                                                                                                                                                 | Nicotinamide<br>Riboside (NR)                                                                                                                                                                                                                                        |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Metabolic Health          | In a mouse model of<br>Non-Alcoholic Fatty<br>Liver Disease<br>(NAFLD), prophylactic<br>administration of TES-<br>991 (15 mg/kg/day)<br>for 2.5 weeks<br>attenuated hepatic<br>steatosis and lowered<br>plasma ALT and AST<br>levels.[7] | Long-term (12 months) administration in mice suppressed age-associated body weight gain, enhanced energy metabolism, and improved insulin sensitivity.[8][9] Some human trials in prediabetic women have shown improved muscle insulin sensitivity.[10] | In mice, NR supplementation has been shown to mitigate type 2 diabetes and neuropathy. However, human clinical trials have yielded mixed results, with some studies showing no significant benefit on metabolic parameters in healthy or overweight individuals.[11] |
| Mitochondrial<br>Function | Inhibition of ACMSD by TES-991 enhances mitochondrial respiration in hepatocytes.[1] In a NAFLD mouse model, TES-991 reversed changes in the expression of genes involved in mitochondrial function. [7]                                 | Long-term administration in mice enhanced mitochondrial oxidative metabolism in skeletal muscle.[8] [9]                                                                                                                                                 | NR supplementation has been shown to improve mitochondrial function in animal models.[12]                                                                                                                                                                            |
| Age-Associated Decline    | Data on long-term effects on aging are not yet available.                                                                                                                                                                                | In a 12-month study, NMN mitigated age- associated physiological decline in mice, including improvements in                                                                                                                                             | In mice, NR has been shown to prolong lifespan.[11] A 6-week human trial in healthy middle-aged and older adults showed that                                                                                                                                         |



|                                                                                     | physical activity and eye function.[8][9]                                                                         | NR was well-tolerated<br>and stimulated NAD+<br>metabolism.[13]                                                    |
|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Administration mg/kg/day for in mice increas NAD+ content liver, kidneys, brain.[7] | to synthesize NAD+ in to synthesize NAD+ in tissues in mice.[8][9] Human studies have t in the confirmed that NMN | Chronic oral supplementation with NR effectively elevates NAD+ levels in healthy middleaged and older adults. [13] |

## **Experimental Protocols**

## General Protocol for Evaluating Long-Term Efficacy in a Preclinical Model of Metabolic Disease

This protocol provides a generalized framework for assessing the long-term efficacy of NAD+ boosting compounds in a mouse model of diet-induced obesity and insulin resistance.

- Animal Model: Male C57BL/6J mice, 8 weeks of age.
- Diet and Acclimation: Mice are acclimated for one week and then fed a high-fat diet (HFD;
   60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
- Treatment Groups:
  - HFD + Vehicle control (e.g., saline or appropriate solvent)
  - HFD + **TES-991** (dose to be determined by pharmacokinetic studies)
  - HFD + NMN (e.g., 300 mg/kg/day in drinking water)
  - HFD + NR (e.g., 400 mg/kg/day in diet)



- Treatment Administration: Compounds are administered daily for 8-12 weeks via oral gavage, in drinking water, or mixed in the diet.
- Endpoint Measurements:
  - Metabolic Parameters (weekly): Body weight, food and water intake.
  - Glucose Homeostasis (at baseline and end of study): Glucose tolerance test (GTT) and insulin tolerance test (ITT).
  - Blood and Tissue Collection (at end of study): Blood is collected for analysis of plasma insulin, lipids, and liver enzymes (ALT, AST). Tissues (liver, skeletal muscle, adipose tissue) are harvested for NAD+ measurement, gene expression analysis, and histological examination.
  - Mitochondrial Function (at end of study): Mitochondrial respiration can be assessed in isolated mitochondria or permeabilized tissue fibers from skeletal muscle or liver.



Click to download full resolution via product page

Figure 2: General Experimental Workflow for Preclinical Efficacy Testing.

## **Protocol for NAD+ Measurement by HPLC**

This protocol outlines a method for quantifying NAD+ levels in tissue samples using high-performance liquid chromatography (HPLC).[16]

- Sample Preparation:
  - Homogenize frozen tissue samples (~50 mg) in 500 μL of 0.5 M perchloric acid (PCA).



- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Neutralize the supernatant with 3 M potassium carbonate (K2CO3) to a pH of 6-7.
- Centrifuge at 13,000 x g for 10 minutes at 4°C to remove the precipitate.
- Filter the supernatant through a 0.22 μm filter.
- HPLC Analysis:
  - Inject the filtered sample onto a C18 reverse-phase HPLC column.
  - Use a mobile phase gradient of phosphate buffer and methanol.
  - Detect NAD+ by UV absorbance at 260 nm.
  - Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.

#### **Protocol for Assessing Mitochondrial Respiration**

This protocol describes the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess function.[17][18][19][20]

- Mitochondria Isolation:
  - Isolate mitochondria from fresh tissue (e.g., liver or skeletal muscle) using differential centrifugation.
- Respirometry:
  - Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
  - Add isolated mitochondria to a respiration buffer.
  - Measure basal respiration (State 2).



- Add a substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).
- Induce State 3 respiration by adding ADP.
- Measure State 4 respiration after the phosphorylation of ADP is complete.
- Add an uncoupler (e.g., FCCP) to measure maximal electron transport chain capacity.
- Add inhibitors (e.g., rotenone, antimycin A) to confirm the specificity of the respiratory measurements.

#### Data Analysis:

- Calculate the respiratory control ratio (RCR; State 3/State 4) as an indicator of mitochondrial coupling and health.
- Determine the P/O ratio (ADP consumed per oxygen atom consumed) to assess the efficiency of oxidative phosphorylation.

#### **Logical Comparison and Future Directions**

While direct comparative long-term efficacy studies are lacking, a logical comparison can be made based on the distinct mechanisms of action and the current body of evidence.



Click to download full resolution via product page

**Figure 3:** Logical Comparison of NAD+ Boosting Strategies.



#### **Future Directions:**

The field of NAD+ biology is rapidly evolving, and further research is needed to fully elucidate the long-term therapeutic potential of **TES-991** and other NAD+ boosting strategies. Key areas for future investigation include:

- Head-to-head comparative studies: Directly comparing the long-term efficacy and safety of TES-991 with NMN and NR in various preclinical models of aging and disease.
- Clinical development of TES-991: Advancing TES-991 or other ACMSD inhibitors into human clinical trials to assess their safety, pharmacokinetics, and efficacy.
- Understanding individual variability: Investigating why responses to NAD+ precursors like NR
  can be variable in human populations.
- Combination therapies: Exploring the potential synergistic effects of combining different NAD+ boosting strategies.

In conclusion, **TES-991** offers a promising and novel mechanism for enhancing NAD+ levels. While preclinical data are encouraging, further long-term studies are essential to establish its efficacy and safety profile relative to existing NAD+ precursors like NMN and NR. This comparative guide serves as a resource for the scientific community to navigate the evolving landscape of NAD+ therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ACMSD Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 2. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative



- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 5. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. youtube.com [youtube.com]
- 12. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic nicotinamide riboside supplementation is well-tolerated and elevates NAD+ in healthy middle-aged and older adults PMC [pmc.ncbi.nlm.nih.gov]
- 14. longevitybox.co.uk [longevitybox.co.uk]
- 15. Safety and efficacy of long-term nicotinamide mononucleotide supplementation on metabolism, sleep, and nicotinamide adenine dinucleotide biosynthesis in healthy, middle-aged Japanese men PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- To cite this document: BenchChem. [Evaluating the Long-Term Efficacy of TES-991 Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2989993#evaluating-the-long-term-efficacy-of-tes-991-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com